molecular formula C19H19F4NO3 B4065497 (2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone

(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone

Cat. No.: B4065497
M. Wt: 385.4 g/mol
InChI Key: ONRXQJYDOVSGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with dimethyl groups and a furan ring substituted with a tetrafluorophenoxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4NO3/c1-10-4-3-5-11(2)24(10)19(25)15-7-6-12(27-15)9-26-18-16(22)13(20)8-14(21)17(18)23/h6-8,10-11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRXQJYDOVSGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and furan intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the piperidine ring can be synthesized through a cyclization reaction, while the furan ring can be prepared via a condensation reaction involving tetrafluorophenol and a suitable aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone is unique due to its combination of a piperidine ring and a tetrafluorophenoxy-substituted furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.